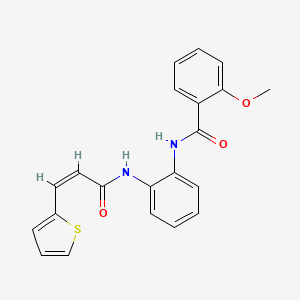![molecular formula C25H20FN3O B2730747 3-benzyl-5-(2-fluorobenzyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one CAS No. 1185000-19-4](/img/structure/B2730747.png)
3-benzyl-5-(2-fluorobenzyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-benzyl-5-(2-fluorobenzyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one (referred to as "compound X" henceforth) is a novel chemical compound that has recently gained attention in the scientific community for its potential applications in various fields of research.
Applications De Recherche Scientifique
Synthesis and Structural Analysis
The synthesis and structural analysis of closely related compounds to 3-benzyl-5-(2-fluorobenzyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one have been explored, emphasizing the potential biological activity and crystal structure understanding. For instance, Ivashchenko et al. (2019) developed a method for synthesizing a similar compound, highlighting its structure through X-ray crystal analysis and evaluating its potential as a hepatitis B virus inhibitor based on molecular docking studies, showing nanomolar inhibitory activity in vitro (Ivashchenko et al., 2019).
Heterocyclic Compound Synthesis
The creation of heterocyclic compounds, including those with a pyrimido[5,4-b]indole skeleton, involves methodologies that allow for diverse structural possibilities, which are critical in biomedical applications. Han et al. (2009) demonstrated a microwave-assisted synthesis method for generating a range of heterocyclic compounds, providing a foundation for fast, efficient synthesis techniques that could be applied to similar compounds (Han et al., 2009).
Organic Solar Cell Applications
The modification of N-annulated perylene diimide dimers, which share structural motifs with this compound, has been studied for their potential use in organic solar cells. Nazari et al. (2018) synthesized compounds with benzyl and fluorinated benzyl side chains, demonstrating their effectiveness as non-fullerene acceptors in solar cells, achieving power conversion efficiencies of up to 5.8% (Nazari et al., 2018).
Antitumor Activity
Research into the antitumor activity of pyrimidine derivatives, akin to the compound of interest, has shown promising results. For example, Raić-Malić et al. (2000) synthesized new pyrimidine derivatives displaying significant antitumor activities, indicating the potential therapeutic applications of such compounds (Raić-Malić et al., 2000).
Anticancer Agents
Novel N-benzyl aplysinopsin analogs, which bear structural resemblance to the compound , have been synthesized and evaluated for their anticancer properties. Penthala et al. (2011) identified compounds with potent growth inhibition against melanoma and ovarian cancer cells, highlighting the compound's potential as lead compounds for antitumor agent development (Penthala et al., 2011).
Propriétés
IUPAC Name |
3-benzyl-5-[(2-fluorophenyl)methyl]-8-methylpyrimido[5,4-b]indol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20FN3O/c1-17-11-12-22-20(13-17)23-24(29(22)15-19-9-5-6-10-21(19)26)25(30)28(16-27-23)14-18-7-3-2-4-8-18/h2-13,16H,14-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPGUMTKAKAQKPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C3=C2N=CN(C3=O)CC4=CC=CC=C4)CC5=CC=CC=C5F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

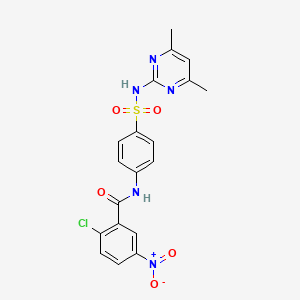
![N-(4,6-dimethylbenzo[d]thiazol-2-yl)-2-(methylthio)benzamide](/img/structure/B2730666.png)
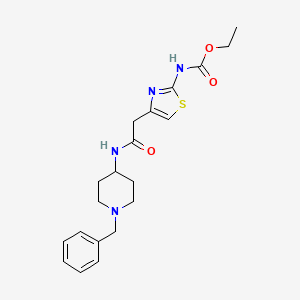
![1-[2-[(1-Cyanocyclopentyl)amino]-2-oxoethyl]-N-(3,4-dichlorophenyl)piperidine-2-carboxamide](/img/structure/B2730672.png)
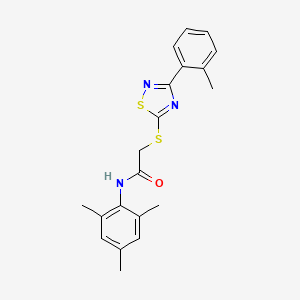
![N-[2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-3,3-dimethylbutanamide](/img/structure/B2730675.png)
![1-(3-chlorophenyl)-N-cyclopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2730678.png)
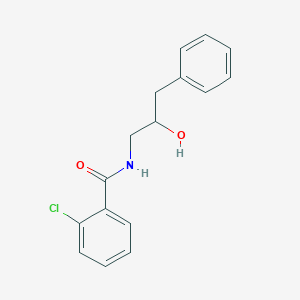
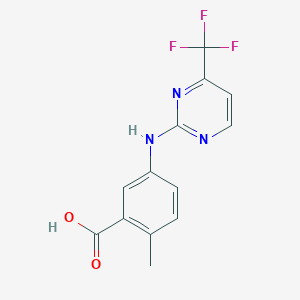

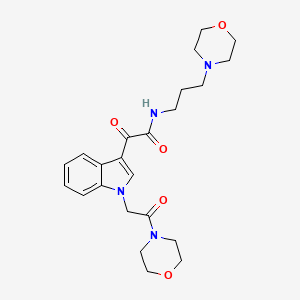
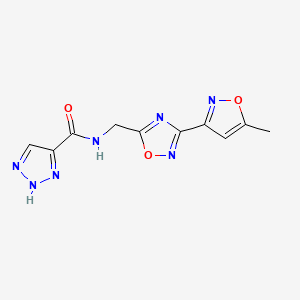
![1-(3,4-dihydroquinolin-1(2H)-yl)-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)ethanone](/img/structure/B2730686.png)
